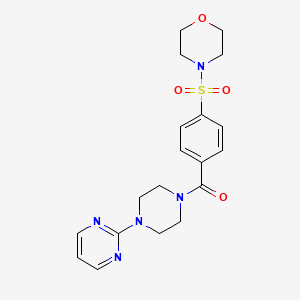

4-(吗啉-4-基磺酰基)苯基4-嘧啶-2-基哌嗪基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

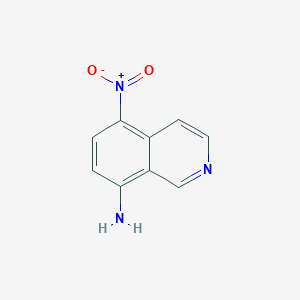

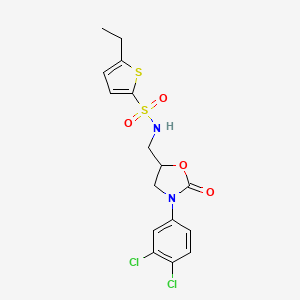

The compound 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as morpholine and pyrimidine rings are common in the literature for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted pyrimidines, which are often achieved through the reaction of isothiourea derivatives with diketones in the presence of triethylamine, as seen in the synthesis of a GABAB enhancer . This suggests that a similar approach could be employed for the synthesis of the ketone , utilizing appropriate starting materials and reaction conditions to introduce the morpholinylsulfonyl and pyrimidinylpiperazinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds typically includes a morpholine ring, which is known for its role in medicinal chemistry due to its favorable pharmacokinetic properties . The presence of a pyrimidine ring is also significant, as it is a core structure in many pharmaceuticals and can be modified to enhance biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves further functionalization of the core structure. For instance, the introduction of various substituents on the pyrimidine ring can be achieved through nucleophilic addition reactions, as demonstrated in the synthesis of tertiary aminoalkanol hydrochlorides . Additionally, the condensation reactions with carboxamidines can lead to the formation of pyrido[3,4-d]pyrimidines, indicating the versatility of the pyrimidine scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing morpholine and pyrimidine units can vary widely depending on the substituents and the overall molecular context. However, they generally exhibit crystalline nature and can be characterized by spectroscopic methods such as NMR and IR spectroscopy. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show absorption bands for OH stretching, while the NMR spectra provide insights into the proton environment of the molecule .

科学研究应用

PI3K和PIKKs抑制剂的药效团

与4-(吗啉-4-基磺酰基)苯基4-嘧啶-2-基哌嗪基酮结构相关的4-(嘧啶-4-基)吗啉被确定为PI3K和PIKKs抑制的优良药效团。这些化合物中的吗啉氧对于形成关键的氢键相互作用和传达对更广泛激酶组的选择性至关重要。发现的不含氮的吗啉同系物表现出对mTORC1和mTORC2的有效、选择性双重抑制,突出了该分子在靶向癌症治疗中通过抑制细胞生长和增殖中涉及的关键途径的作用(Hobbs等,2019)。

杂合抗惊厥剂

已经合成并评估了从2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺衍生并结合吗啉元素的新型杂合化合物,以了解其抗惊厥活性。这些化合物利用了知名抗癫痫药物的化学片段,在临床前癫痫模型中表现出广泛的活性谱。这项研究表明此类吗啉衍生物在开发癫痫和癫痫发作的新治疗方法中具有潜在应用(Kamiński等,2015)。

环化反应

氰胺与甲基邻氨基苯甲酸酯、2-氨基苯基酮和甲基2-(3-氧代哌嗪-2-基)乙酸环化,生成各种杂环化合物,证明了吗啉及相关结构在合成化学中的多功能性。这些反应产生2-氨基喹唑啉和6-氨基-1,3,4,8,9,9a-六氢-2H-吡嗪并[1,2-c]嘧啶-1,8-二酮等衍生物,可用于包括开发新治疗剂在内的各种科学研究应用中(Shikhaliev等,2008)。

AKR1C3的新型抑制剂

吗啉基(苯基哌嗪-1-基)甲甲酮与4-(吗啉-4-基磺酰基)苯基4-嘧啶-2-基哌嗪基酮密切相关,已被制备出来,并显示出对AKR1C3的有效且异构体选择性抑制。这些化合物作为白血病和激素相关癌症的潜在药物引起了人们的兴趣,为由AKR1C3活性驱动的疾病的治疗干预提供了新的途径(Flanagan等,2014)。

作用机制

Target of Action

It is known that pyrimidine-based compounds often target cox enzymes .

Mode of Action

Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .

Biochemical Pathways

The inhibition of cox enzymes by pyrimidine-based compounds can affect the prostaglandin synthesis pathway .

安全和危害

未来方向

属性

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPCKYYCRZTXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)

![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2548158.png)